4-Amino-3-butoxybenzoic acid
Overview
Description
4-Amino-3-butoxybenzoic Acid is a high-quality reference standard used for pharmaceutical testing . It is available for purchase online at LGC Standards .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO3 . The structure consists of a benzoic acid group with an amino group at the 4th position and a butoxy group at the 3rd position .Scientific Research Applications
Biosensor Development
4-Amino-3-butoxybenzoic acid and its derivatives, such as 4-aminobenzoic acid, have been explored for biosensor development. For instance, an innovative electrochemical immunosensor for aflatoxin B1 detection was developed using Au nanoparticles-poly 4-aminobenzoic acid supported graphene. This immunosensor exhibited excellent sensitivity, selectivity, and stability, making it suitable for detecting aflatoxin B1 in various samples, such as vegetable oil (Shi et al., 2020).
Electrochemical Applications
The electrochemical properties of 4-aminobenzoic acid have been utilized to modify electrodes for various applications. For example, 4-aminobenzoic acid was grafted onto glassy carbon electrodes to study electron transfer processes, demonstrating its potential in electrochemical sensors and devices (Yang et al., 2006). Similarly, the covalent modification of glassy carbon surfaces with 4-aminobenzoic acid facilitated the fabrication of polyoxometalate-containing monolayer and multilayer films, highlighting its applicability in constructing electrochemically active surfaces (Liu et al., 2000).
Nanomaterials and Composites
The interaction of 4-aminobenzoic acid with carbon nanotubes has been investigated to enhance the electrocatalytic properties of nanocomposites. Silver nanoparticles were electrocrystallized on 4-aminobenzoic acid-modified multi-walled carbon nanotubes, showing significant potential in fuel cell applications due to their high electrocatalytic activity for hydrazine oxidation (Gao et al., 2007).
Biosensors for Biomolecule Detection
Functionalized platforms with poly(4-aminobenzoic acid) have been prepared for the development of biosensors. These platforms showed promising results for the immobilization and detection of purine bases and oligonucleotides, demonstrating their potential in biosensor applications for detecting biological molecules (Ferreira et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-butoxybenzoic acid is the Sodium channel protein type 10 subunit alpha . This protein plays a crucial role in the propagation of signals along nerves, which is essential for the functioning of the nervous system .
Mode of Action
This compound interacts with its target by binding to the sodium channel and reversibly stabilizing the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions, inhibiting the depolarization of the neuronal membrane. As a result, the initiation and conduction of nerve impulses are blocked .
Biochemical Pathways
It is known that the compound’s action on the sodium channels influences the dopaminergic synapse pathway . The downstream effects of this interaction can include changes in neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nerve impulse propagation . By blocking sodium channels, the compound prevents the transmission of signals along nerves. This can result in local anesthesia, reducing sensation in the area where the compound is applied .
Properties
IUPAC Name |
4-amino-3-butoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQKILUHVHNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433398 | |
Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23442-22-0 | |
Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus of the paper "Synthesis of some 4-Amino-3-butoxybenzoic acid esters with supposed antitussive activity"?
A1: The paper focuses on synthesizing a series of esters derived from this compound. These synthesized compounds are proposed to have potential antitussive (cough-suppressing) activity. The research primarily explores the chemical synthesis pathways of these esters, aiming to provide a basis for further investigation into their biological activities. []
Q2: Does the research paper provide any data on the actual antitussive activity of the synthesized this compound esters?
A2: No, the paper primarily focuses on the synthesis and characterization of these compounds. While it suggests their potential antitussive activity, it does not provide any experimental data or results from biological assays to support this claim. Further research, including in vitro and in vivo studies, would be needed to confirm and characterize their actual antitussive effects. []
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